molecular formula C7H14O3 B8789927 (R)-2-hydroxy-4,4-dimethylpentanoic acid CAS No. 114990-91-9

(R)-2-hydroxy-4,4-dimethylpentanoic acid

Cat. No. B8789927
M. Wt: 146.18 g/mol
InChI Key: OPBFFNZNNJKRCS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434690B2

Procedure details

805 mg (5.54 mmol) of 4-methylleucine (racemate) were initially charged in 11 ml of sulphuric acid (1M) and cooled to 0° C. 2.30 g (33.3 mmol) of sodium nitrite as a solution in 6.5 ml of water were then slowly added dropwise over a period of 90 min. The solution was stirred at RT for another 24 h. The mixture was carefully diluted with 10 ml of water and the aqueous phase was extracted five times with 10 ml of methyl tert-butyl ether. The combined organic phases were washed with 25 ml of saturated aqueous sodium chloride solution, dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. The crude product was used for the next step without further purification. Yield: 667 mg (82% of theory)
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C@@H:4]([C:6]([OH:8])=[O:7])N.N([O-])=[O:12].[Na+]>S(=O)(=O)(O)O.O>[OH:12][CH:4]([CH2:3][C:2]([CH3:10])([CH3:9])[CH3:1])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
805 mg
Type
reactant
Smiles
CC(C[C@H](N)C(=O)O)(C)C
Name
Quantity
11 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for another 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted five times with 10 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with 25 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC(C(=O)O)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434690B2

Procedure details

805 mg (5.54 mmol) of 4-methylleucine (racemate) were initially charged in 11 ml of sulphuric acid (1M) and cooled to 0° C. 2.30 g (33.3 mmol) of sodium nitrite as a solution in 6.5 ml of water were then slowly added dropwise over a period of 90 min. The solution was stirred at RT for another 24 h. The mixture was carefully diluted with 10 ml of water and the aqueous phase was extracted five times with 10 ml of methyl tert-butyl ether. The combined organic phases were washed with 25 ml of saturated aqueous sodium chloride solution, dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. The crude product was used for the next step without further purification. Yield: 667 mg (82% of theory)
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C@@H:4]([C:6]([OH:8])=[O:7])N.N([O-])=[O:12].[Na+]>S(=O)(=O)(O)O.O>[OH:12][CH:4]([CH2:3][C:2]([CH3:10])([CH3:9])[CH3:1])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
805 mg
Type
reactant
Smiles
CC(C[C@H](N)C(=O)O)(C)C
Name
Quantity
11 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for another 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted five times with 10 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with 25 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC(C(=O)O)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.